Tetrahydroharmol
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Overview
Description
Tetrahydroharmol is a bioactive beta-carboline harmala alkaloid. It is known for its role as a reversible inhibitor of monoamine oxidase A, which makes it significant in various biochemical processes . The compound has the IUPAC name 1-methyl-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indol-7-ol and a molecular formula of C12H14N2O .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Tetrahydroharmol typically involves the reduction of harmaline. Harmaline can be reduced using catalytic hydrogenation or chemical reduction methods. One common method involves the use of sodium borohydride (NaBH4) in methanol, which selectively reduces the double bond in harmaline to produce this compound .
Industrial Production Methods
Industrial production of this compound may involve large-scale reduction processes using similar reagents and conditions as in laboratory synthesis. The choice of method depends on factors such as cost, yield, and purity requirements.
Chemical Reactions Analysis
Types of Reactions
Tetrahydroharmol undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form harmol.
Reduction: As mentioned, harmaline can be reduced to form this compound.
Substitution: It can undergo substitution reactions, particularly at the nitrogen atom.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Sodium borohydride (NaBH4) in methanol is commonly used.
Substitution: Various alkylating agents can be used for substitution reactions.
Major Products
Oxidation: Harmol is a major product.
Reduction: this compound is the product of harmaline reduction.
Substitution: Substituted derivatives of this compound.
Scientific Research Applications
Tetrahydroharmol has several scientific research applications:
Chemistry: It is used as a model compound in studies of beta-carboline alkaloids.
Biology: It is studied for its effects on monoamine oxidase A and its potential neuroprotective properties.
Medicine: Research is ongoing into its potential therapeutic uses, particularly in the treatment of neurological disorders.
Industry: It may be used in the synthesis of other bioactive compounds.
Mechanism of Action
Tetrahydroharmol acts as a reversible inhibitor of monoamine oxidase A. This enzyme is responsible for the breakdown of monoamines, including neurotransmitters such as serotonin and dopamine. By inhibiting this enzyme, this compound increases the levels of these neurotransmitters in the brain, which can have various physiological effects .
Comparison with Similar Compounds
Similar Compounds
- Harmine
- Harmaline
- Harmalol
Comparison
Tetrahydroharmol is unique among these compounds due to its specific inhibitory action on monoamine oxidase A and its distinct chemical structure. While harmine and harmaline also inhibit monoamine oxidase A, this compound’s reversible inhibition and specific binding properties make it a valuable compound for research .
Properties
CAS No. |
17952-75-9 |
---|---|
Molecular Formula |
C12H14N2O |
Molecular Weight |
202.25 g/mol |
IUPAC Name |
1-methyl-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indol-7-ol |
InChI |
InChI=1S/C12H14N2O/c1-7-12-10(4-5-13-7)9-3-2-8(15)6-11(9)14-12/h2-3,6-7,13-15H,4-5H2,1H3 |
InChI Key |
AZTMWIPCEFFOJD-UHFFFAOYSA-N |
Canonical SMILES |
CC1C2=C(CCN1)C3=C(N2)C=C(C=C3)O |
melting_point |
254 - 255 °C |
physical_description |
Solid |
Origin of Product |
United States |
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